molecular formula C32H18LiN8 B1581222 Dilithium phthalocyanine CAS No. 25510-41-2

Dilithium phthalocyanine

Cat. No.: B1581222
CAS No.: 25510-41-2
M. Wt: 521.5 g/mol
InChI Key: CNULBOCCFMPDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dilithium phthalocyanine is a chemical compound with the empirical formula C32H16Li2N8 and a molecular weight of 526.41 . This compound is known for its unique structural properties and is widely used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dilithium phthalocyanine typically involves the reaction of phthalonitrile with lithium metal in a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Dilithium phthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

Dilithium phthalocyanine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Dilithium phthalocyanine involves its interaction with various molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species upon exposure to light, which can induce cell death in targeted cells. This property is particularly useful in photodynamic therapy for cancer treatment .

Comparison with Similar Compounds

Uniqueness: Dilithium phthalocyanine is unique due to its specific electronic and optical properties, which make it particularly suitable for applications in electronics and photodynamic therapy. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

25510-41-2

Molecular Formula

C32H18LiN8

Molecular Weight

521.5 g/mol

IUPAC Name

dilithium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

InChI

InChI=1S/C32H18N8.Li/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H,(H2,33,34,35,36,37,38,39,40);

InChI Key

CNULBOCCFMPDKX-UHFFFAOYSA-N

SMILES

[Li+].[Li+].C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3

Canonical SMILES

[Li].C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C(N6)N3)C8=CC=CC=C85)C9=CC=CC=C94

Key on ui other cas no.

25510-41-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dilithium phthalocyanine
Reactant of Route 2
Dilithium phthalocyanine
Reactant of Route 3
Dilithium phthalocyanine
Reactant of Route 4
Dilithium phthalocyanine
Reactant of Route 5
Dilithium phthalocyanine
Reactant of Route 6
Dilithium phthalocyanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.